(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
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Description
The compound “®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” is a fluorinated phenyl compound with an amine group. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of fluorinated phenyl compounds can be analyzed using various spectroscopic techniques. For instance, a jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster has been studied by ionization-loss stimulated Raman spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated phenyl compounds can vary widely depending on the specific compound. For example, “®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride” and “®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride” have been studied for their physical and chemical properties .Scientific Research Applications
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Pharmaceuticals
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Agrochemicals
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Analytical Chemistry
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Antibacterial and Antifungal Activities
- Substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have been synthesized by condensation of substituted chalcone compounds using hydroxylamine hydrochloride .
- These compounds have been characterized from the physical constants, UV, FT-IR, 1H and 13C Nuclear magnetic resonance spectral data .
- The microbial activities of the synthesized isoxazole were evaluated, but the specific results were not detailed in the source .
properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUEYAXNOWLIN-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662542 |
Source
|
Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
CAS RN |
1213329-40-8 |
Source
|
Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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